molecular formula C13H18O4 B14414807 Butyl 3,4-dimethoxybenzoate CAS No. 82602-76-4

Butyl 3,4-dimethoxybenzoate

Cat. No.: B14414807
CAS No.: 82602-76-4
M. Wt: 238.28 g/mol
InChI Key: ABBWKQQUUQIENF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 3,4-dimethoxybenzoate is an ester derivative of 3,4-dimethoxybenzoic acid, where the carboxylic acid group is esterified with a butyl alcohol moiety. This compound likely serves as an intermediate in organic synthesis or a precursor for bioactive molecules, given the demonstrated applications of related derivatives in cholinesterase inhibition (), analgesia (), and crystal engineering (). Its properties are influenced by the electron-donating methoxy groups at the 3- and 4-positions, which alter solubility, reactivity, and intermolecular interactions.

Properties

CAS No.

82602-76-4

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

butyl 3,4-dimethoxybenzoate

InChI

InChI=1S/C13H18O4/c1-4-5-8-17-13(14)10-6-7-11(15-2)12(9-10)16-3/h6-7,9H,4-5,8H2,1-3H3

InChI Key

ABBWKQQUUQIENF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism:

  • DCC activates the carboxylic acid to form an O-acylisourea intermediate .
  • Nucleophilic substitution by n-butanol yields the ester and dicyclohexylurea (DCU) as a byproduct.

Optimized Parameters (from CN114292192A):

Parameter Value
Veratric acid:MeOH ratio 1:1.3–1.4 (molar)
DCC:veratric acid ratio 1.6–1.8:1
Solvent Dichloromethane or chloroform
Temperature 35–40°C
Time 3 hours
Yield 95–98%

Advantages :

  • Ambient conditions reduce energy input.
  • DCU precipitates, simplifying purification via filtration.
  • Catalyst recovery possible through DCU recycling.

Transition Metal-Catalyzed Dehydrogenative Coupling

Rhodium-based catalysts enable oxidative esterification of aldehydes with alcohols, bypassing pre-formed carboxylic acids. For example, [Cp*RhCl₂]₂ with 2,2':6',2''-terpyridine facilitates direct coupling of 3,4-dimethoxybenzaldehyde and n-butanol under aerobic conditions:

Conditions :

  • Catalyst loading: 1–2 mol%
  • Base: NaOH or NaHCO₃
  • Solvent: Methanol
  • Temperature: 25–50°C
  • Yield: 85–95%

Mechanistic Insight :
The rhodium complex abstracts hydrogen from the aldehyde and alcohol, forming a reactive acyl intermediate that couples to produce the ester.

Triphenylphosphine Dibromide/Dimethylaminopyridine (DMAP) System

Triphenylphosphine dihalides (Ph₃PX₂, X = Br, I) paired with DMAP offer a halogen-free, one-pot esterification route. This method operates at room temperature with short reaction times (2–15 minutes):

Typical Protocol :

  • Molar ratio : Acid:Ph₃PBr₂:DMAP = 1:1:2
  • Solvent : Dichloromethane
  • Yield : 90–99% for aromatic acids

Scope :

  • Effective for sterically hindered substrates (e.g., 2,2-dimethylpropanoic acid).
  • Compatible with phenols and allylic alcohols.

Industrial-Scale Continuous Flow Processes

To enhance scalability, industries adopt continuous flow reactors for Butyl 3,4-dimethoxybenzoate synthesis. Key features include:

  • Reactant feed : Veratric acid and n-butanol introduced continuously.
  • Catalyst : Heterogeneous acids (e.g., Amberlyst-15) or immobilized DCC.
  • Residence time : <1 hour
  • Yield : >90% with >99% purity

Case Study (from JPRI_79174):

  • Raw materials : Veratric acid (1.0 kg), 4-bromobutanol (1.2 eq), p-toluenesulfonic acid (0.27 eq)
  • Solvent : Toluene
  • Temperature : 105–115°C
  • Time : 10–15 hours
  • Yield : 95% after distillation

Comparative Analysis of Methods

Method Catalyst Temperature (°C) Time (h) Yield (%) Scalability
Acid-catalyzed H₂SO₄ 80–120 4–12 70–85 Moderate
DCC-mediated DCC 35–40 3 95–98 High
Rhodium-catalyzed [Cp*RhCl₂]₂ 25–50 6–18 85–95 Low
Ph₃PBr₂/DMAP Ph₃PBr₂ + DMAP 25 0.03–0.25 90–99 Moderate
Continuous flow Amberlyst-15 105–115 10–15 >90 Very High

Key Trends :

  • DCC and flow processes dominate for high-purity applications (e.g., pharmaceuticals).
  • Rhodium catalysts are preferred for lab-scale oxidative esterification.
  • Ph₃PBr₂/DMAP offers rapid synthesis but faces cost barriers for large-scale use.

Emerging Innovations and Sustainability

Recent advances focus on catalyst recycling and waste minimization :

  • DCC Recovery : DCU byproduct can be reconverted to DCC via dehydration, reducing costs.
  • Solvent-free Systems : Microwave-assisted esterification eliminates solvents, cutting purification steps.
  • Biocatalysis : Lipases (e.g., Candida antarctica) achieve 80–90% yields under mild conditions, though substrate scope remains limited.

Chemical Reactions Analysis

Types of Reactions

Butyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3,4-dimethoxybenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 3,4-dimethoxybenzoic acid.

    Reduction: Butyl 3,4-dimethoxybenzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 3,4-dimethoxyphenol if hydroxide is used.

Scientific Research Applications

While "Butyl 3,4-dimethoxybenzoate" is a component of the drug Mebeverine, the search results do not offer specific information regarding applications of the compound "this compound" itself. However, the search results do provide information on Mebeverine and related compounds that contain "this compound" in their chemical structure .

Mebeverine is an antispasmodic drug used to relieve spasmodic conditions in humans, particularly in the colon, with minimal side effects . It is useful for treating primary (essential) irritable colon syndrome, also known as spastic colitis, and secondary irritable colon syndrome . Secondary irritable colon syndromes that mebeverine can treat include those related to gall bladder issues (biliary dyskinesia and gall stones), diverticulosis, diverticulotis coli enteritis regionalis, enteritis, dysentery, ulcus ventriculi, duodenal ulcer, and urinary tract diseases like renal calculi .

Mebeverine is administered as 4'-[N-ethyl-1"-methyl-2"-(4"'-methoxy-phenyl) ethylalmino] butyl-3,4 dimethoxy benzoate, or its non-toxic, pharmaceutically acceptable acid addition salts, especially in hydrochloride form . Other acceptable salts include phosphate, bromide, acetate, tartrate, and benzoate .

One study showed the following results when using mebeverine to treat spastic conditions of the colon :

  • Case 1R.E: A 68-year-old male with spastic colitis was given 6 coated tablets daily for 36 days, resulting in an excellent effect with no undesirable side effects .
  • Case 2B.G.B: A 13-year-old male with gastric spasms was given 2 coated tablets for 11 days, also with excellent results and no side effects .
  • Case 3F.A: A 55-year-old male with gastroduodenitis was given 6 coated tablets daily for 26 days, resulting in a good effect with no side effects .

Mechanism of Action

The mechanism of action of butyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Positional Isomers of Dimethoxybenzoates

The position of methoxy groups on the benzene ring significantly impacts physicochemical properties. compares Cu(II) complexes of 2,3-, 3,5-, and 2,6-dimethoxybenzoates:

Table 1: Solubility and Magnetic Properties of Cu(II) Dimethoxybenzoate Complexes
Compound Substituent Positions Solubility (mol·dm⁻³) Magnetic Moment (BM, 77–303 K)
Cu(II) 3,5-dimethoxybenzoate 3,5 ~10⁻⁵ 0.67–1.75
Cu(II) 2,3-dimethoxybenzoate 2,3 ~10⁻⁴ 0.47–1.47
Cu(II) 2,6-dimethoxybenzoate 2,6 ~10⁻² 0.46–1.47

Key Findings :

  • Solubility : The 2,6-isomer is most soluble due to reduced steric hindrance and enhanced inductive effects, while the 3,5-isomer is least soluble .
  • Magnetic Behavior : All complexes exhibit antiferromagnetic interactions between Cu(II) centers, with magnetic moments increasing with temperature .

For Butyl 3,4-dimethoxybenzoate, the 3,4-substitution pattern may enhance solubility compared to 3,5-isomers but reduce it relative to 2,6-isomers due to steric and electronic factors.

Ester Derivatives of 3,4-Dimethoxybenzoate

Esters with varying alkyl or aryl groups exhibit distinct biological and physical properties:

Key Findings :

  • Enzyme Inhibition : The 3,4-dimethoxybenzoate moiety enhances cholinesterase inhibition compared to nitro-substituted analogs, likely due to hydrogen bonding from methoxy groups .
  • Synthetic Utility : Esterification protocols (e.g., using 3,4-dimethoxybenzaldehyde) are well-established, suggesting this compound can be synthesized similarly .

Salts and Pharmaceutical Derivatives

Salts of 3,4-dimethoxybenzoate demonstrate diverse pharmacological effects:

Table 3: Pharmacological and Crystallographic Data for 3,4-Dimethoxybenzoate Salts
Compound Property Key Finding Reference
Tryptamine 3,4-dimethoxybenzoate Crystal structure (monoclinic P2/c) Aminoethyl group conformation differs from other tryptamine salts
1,4-Dimethyl-4-piperidinol-4-(3,4-dimethoxybenzoate) HCl Analgesia (mice), Physical dependence (monkeys) Shows activity in pain models

Key Findings :

  • Structural Diversity : Crystallographic studies reveal unique conformations influenced by the 3,4-dimethoxybenzoate anion, impacting drug-receptor interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Butyl 3,4-dimethoxybenzoate, and how can purity be validated?

  • Methodology : The compound is typically synthesized via esterification of 3,4-dimethoxybenzoic acid with butanol using acyl chloride intermediates (e.g., 3,4-dimethoxybenzoyl chloride) under catalytic acidic conditions. Reaction optimization includes temperature control (60–80°C) and stoichiometric ratios (1:1.2 acid to alcohol). Purification involves column chromatography or recrystallization. Validate purity using GC (>98%), 1H/13C NMR (e.g., δ ~4.3 ppm for butyl CH2O, δ ~3.8–3.9 ppm for methoxy groups), and HRMS to confirm the molecular ion peak (C13H18O4, [M+H]+ expected m/z = 239.1288) .

Q. Which analytical techniques are most reliable for characterizing this compound in complex mixtures?

  • Methodology : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) for quantitative analysis. Confirm structural integrity via FT-IR (C=O stretch at ~1720 cm⁻¹, aromatic C-O at ~1250 cm⁻¹). Advanced characterization may include X-ray crystallography for solid-state structure elucidation or LC-MS/MS for trace impurity profiling .

Q. How does the alkyl chain length (methyl, ethyl, butyl) in 3,4-dimethoxybenzoate esters influence physicochemical properties?

  • Methodology : Compare logP values (octanol-water partition coefficients) experimentally or via computational tools (e.g., ChemAxon). Assess thermal stability via DSC/TGA: Butyl esters typically show higher melting points (e.g., ~50–60°C) than methyl/ethyl analogs due to increased van der Waals interactions. Solubility studies in polar/non-polar solvents (e.g., DMSO, hexane) can guide formulation strategies .

Advanced Research Questions

Q. What experimental designs are suitable for studying this compound’s pharmacological activity, particularly in ion channel modulation?

  • Methodology : Use patch-clamp electrophysiology on voltage-gated sodium channels (e.g., NaV1.7) to assess inhibition/activation, inspired by Veratridine’s mechanism . For spasmolytic studies (e.g., analogous to Mebeverine), employ ex vivo assays on intestinal smooth muscle strips, measuring contraction force via force transducers under carbachol stimulation .

Q. How can microbial metabolism of this compound be investigated for biodegradation or bioactivation studies?

  • Methodology : Incubate the compound with anaerobic microbes like Sporomusa ovata and monitor degradation via GC-MS. Use 13C-labeled substrates to trace methyl transfer pathways (corrinoid-dependent enzymes). Measure acetate production as a metabolic endpoint, referencing protocols for 3,4-dimethoxybenzoate metabolism .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for 3,4-dimethoxybenzoate derivatives?

  • Methodology : Perform comparative molecular field analysis (CoMFA) or molecular docking to predict binding affinities. Synthesize analogs with modified methoxy/butyl groups and test in standardized bioassays (e.g., COX-2 inhibition). Address discrepancies by validating assay conditions (e.g., pH, co-solvents) and replicating studies across multiple cell lines .

Q. How do storage conditions impact the stability of this compound in long-term pharmacological studies?

  • Methodology : Conduct accelerated stability testing at 40°C/75% RH over 6 months. Monitor degradation products via HPLC and identify hydrolysis products (e.g., 3,4-dimethoxybenzoic acid) using LC-QTOF-MS. Recommend storage in amber vials under inert gas (N2) at −20°C to minimize ester hydrolysis .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent side reactions (e.g., hydrolysis of acyl chloride).
  • Biological Assays : Include positive controls (e.g., Veratridine for ion channel studies, Mebeverine for spasmolytic assays) to benchmark activity.
  • Data Interpretation : Use multivariate statistical tools (PCA, ANOVA) to distinguish solvent effects from true SAR trends.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.